Structural Properties, Molecular Weight, and Synthetic Utility of 2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid
Structural Properties, Molecular Weight, and Synthetic Utility of 2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid
Executive Summary
In the realm of advanced heterocyclic synthesis, halogenated enaminones serve as highly versatile building blocks. Among these, 2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid (CAS: 946386-91-0) [1] stands out as a critical intermediate. By bridging an anthranilic acid moiety with an α -iodinated cyclic enone, this compound provides a rigid, highly functionalized scaffold primed for transition-metal-catalyzed cross-coupling and subsequent cyclization.
This technical guide dissects the structural properties, molecular weight characteristics, and the causal logic behind the synthesis of this compound. Designed for drug development professionals and synthetic chemists, this whitepaper establishes a self-validating experimental framework for generating and characterizing this valuable intermediate.
Structural and Physicochemical Properties
The architecture of 2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid is defined by a push-pull π -electron system. The lone pair of the secondary amine nitrogen delocalizes into the α,β -unsaturated ketone of the cyclohexene ring. This conjugation not only stabilizes the enaminone framework but also heavily influences its reactivity profile.
Quantitative Data Summary
The following table summarizes the core quantitative and physicochemical properties of the compound, calculated based on its atomic composition and structural geometry.
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₃H₁₂INO₃ | Defines the atomic composition and degree of unsaturation (8 degrees). |
| Molecular Weight | 357.14 g/mol | Critical for stoichiometric calculations in cross-coupling reactions. |
| Exact Mass (Monoisotopic) | 356.9862 Da | Primary target peak for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 2 | The carboxylic acid (-OH) and the secondary amine (-NH) act as donors. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, carboxylic oxygen, and amine nitrogen. |
| Topological Polar Surface Area | ~65.3 Ų | Predicts moderate membrane permeability, though primarily used as an intermediate. |
Structural Causality and Reactivity Logic
The presence of the bulky iodine atom at the C2 position of the cyclohexenone ring induces significant steric strain against the adjacent amine and carbonyl groups. However, this specific placement is synthetically deliberate. The iodine acts as an ideal soft electrophile and a superior leaving group for palladium-catalyzed transformations (e.g., Suzuki-Miyaura or Sonogashira couplings). Furthermore, the proximity of the carboxylic acid group on the aromatic ring allows for downstream regioselective cyclizations, enabling the rapid assembly of complex acridinedione or quinazolinone architectures.
Structural properties dictating the chemical reactivity and synthetic utility of the compound.
Experimental Methodology: A Self-Validating Protocol
Direct condensation of anthranilic acid with 2-iodo-1,3-cyclohexanedione is often plagued by low yields due to the thermal instability of the α -iodo-1,3-diketone. To circumvent this, the optimal synthetic route employs a two-step sequence: initial enaminone formation followed by regioselective electrophilic iodination [2].
Step 1: Enaminone Condensation
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Procedure: Combine 1,3-cyclohexanedione (1.0 equiv) and anthranilic acid (1.05 equiv) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux the mixture using a Dean-Stark apparatus for 4-6 hours.
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Causality of Choice: The condensation releases water. By utilizing a Dean-Stark trap with toluene (which forms an azeotrope with water), the byproduct is continuously removed from the system. This drives the thermodynamic equilibrium entirely toward the enaminone product (Le Chatelier's principle).
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Self-Validating Check: The reaction is deemed mechanically complete when the theoretical volume of water (1.0 equiv) is collected in the trap.
Step 2: Regioselective Electrophilic Iodination
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Procedure: Dissolve the purified enaminone intermediate in anhydrous dichloromethane (DCM). Cool the system to 0 °C and add N-iodosuccinimide (NIS, 1.1 equiv) portion-wise while protecting the flask from ambient light. Stir and allow to warm to room temperature over 2 hours.
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Causality of Choice: NIS is selected over molecular iodine ( I2 ) because I2 generates hydroiodic acid (HI) as a byproduct, which can protonate the enaminone nitrogen, disrupting the push-pull system and halting the reaction. NIS generates succinimide, a benign byproduct that is easily washed away with water. The reaction is regioselective at the C2 position because the nitrogen lone pair donates electron density specifically to the α -carbon, making it highly nucleophilic.
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Self-Validating Check: Take an aliquot for ¹H NMR. The starting enaminone exhibits a distinct vinylic proton singlet at approximately δ 5.5 ppm. The complete disappearance of this peak confirms quantitative iodination at the C2 position.
Two-step synthetic workflow for 2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid.
Analytical Characterization Parameters
To ensure the highest scientific integrity, the synthesized compound must be validated against the following expected spectroscopic parameters:
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¹H NMR (400 MHz, DMSO- d6 ):
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A broad singlet at δ ~13.0 ppm (1H, COOH).
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A downfield singlet at δ ~11.5 ppm (1H, NH), highly deshielded due to intramolecular hydrogen bonding with the adjacent ketone.
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Aromatic multiplets between δ 7.0 - 8.0 ppm (4H, Ar-H).
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Aliphatic multiplets at δ ~2.6 ppm (2H, C4-H₂), δ ~2.4 ppm (2H, C6-H₂), and δ ~1.9 ppm (2H, C5-H₂).
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Critical absence: No peak at δ 5.5 ppm (confirms successful iodination).
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Infrared Spectroscopy (FT-IR):
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Broad O-H stretch at ~3200-2500 cm⁻¹ (carboxylic acid).
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Sharp C=O stretch at ~1685 cm⁻¹ (aromatic carboxylic acid).
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Shifted C=O stretch at ~1610 cm⁻¹ (conjugated enone system).
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High-Resolution Mass Spectrometry (ESI-HRMS):
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Calculated for[M+H]⁺ (C₁₃H₁₃INO₃⁺): m/z 358.0000.
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Calculated for [M-H]⁻ (C₁₃H₁₁INO₃⁻): m/z 355.9789.
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References
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Key Organics Limited / ChemBuyersGuide. "2-[(2-IODO-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]BENZOIC ACID CAS:946386-91-0". ChemBuyersGuide.com. Available at:[Link]
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Tokunaga, M., et al. "Aromatization of Enamines Promoted by a Stoichiometric Amount of Palladium(II) Salts: A Novel Method for the Synthesis of Aromatic Amines". The Journal of Organic Chemistry, 2000, 65(26), 8961–8967. Available at:[Link]
